LogP Increase Through 4‑Isopropyl Substitution vs. 4‑Unsubstituted (1H‑Pyrrol‑3‑amine)
The introduction of a 4‑isopropyl group on the 1H‑pyrrol‑3‑amine scaffold raises the computed octanol‑water partition coefficient (clogP) by approximately 1.5‑1.8 log units compared with the parent 1H‑pyrrol‑3‑amine, a magnitude that transitions the compound from a hydrophilic fragment (ACD/LogP ≈ −0.53 at pH 7.4 [REFS‑1]) to a moderately lipophilic building block with an estimated clogP in the range of 0.9‑1.2 [REFS‑2]. This shift is critical for optimizing ligand efficiency metrics in fragment‑growing campaigns, as it moves the compound closer to the CNS‑preferred logP window (1‑3) while preserving aqueous solubility.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP ≈ 0.9‑1.2 (ChemAxon/Chemicalize prediction) |
| Comparator Or Baseline | 1H‑Pyrrol‑3‑amine (4‑H): ACD/LogP = −0.53 (pH 7.4); ACD/LogD (pH 7.4) = −0.22 |
| Quantified Difference | ΔclogP ≈ +1.5 to +1.8 log units |
| Conditions | In silico prediction; comparator data from ACD/Labs Percepta platform as reported via ChemSpider. |
Why This Matters
A logP difference of this magnitude alters membrane permeability, solubility, and off‑target promiscuity risk, making the 4‑isopropyl analog the preferred choice when increased lipophilicity is required without resorting to larger alkyl groups.
